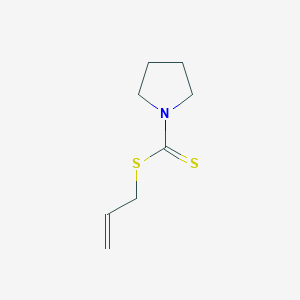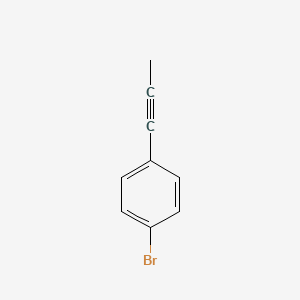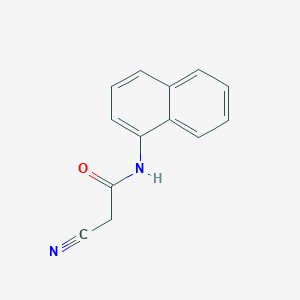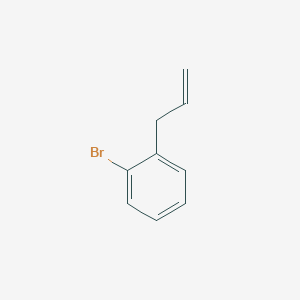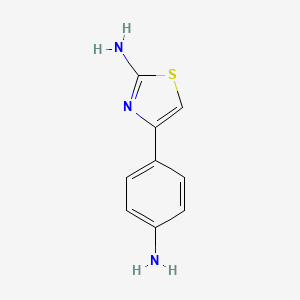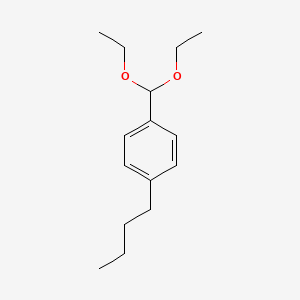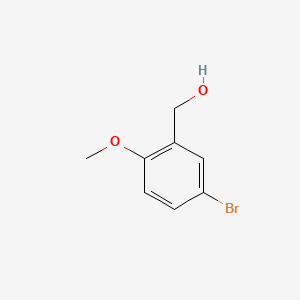
5-Bromo-2-methoxybenzyl alcohol
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-2-methoxybenzyl alcohol often involves bromination reactions of methoxybenzyl alcohols or derivatives. For example, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols with bromine water at different temperatures has been explored to afford products with bromination on the aromatic nuclei (Nakatani et al., 1984). This study provides insights into the reactivity and selectivity of the bromination process, relevant to the synthesis of 5-bromo-2-methoxybenzyl alcohol.
Molecular Structure Analysis
The molecular structure of related compounds, like N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide, has been characterized through X-ray single crystal structural determination, revealing insights into the molecular conformation and intermolecular interactions (Xue et al., 2011). Such analyses are crucial for understanding the structural basis of the chemical behavior of 5-bromo-2-methoxybenzyl alcohol and its derivatives.
Chemical Reactions and Properties
Studies on the reactivity of methoxybenzyl alcohols have shown that these compounds can undergo various chemical transformations. For instance, the specific removal of o-methoxybenzyl protection by DDQ oxidation highlights the susceptibility of methoxybenzyl ethers to oxidative conditions, which is relevant for the chemical manipulation of 5-bromo-2-methoxybenzyl alcohol (Oikawa et al., 1982).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are fundamental for its characterization and application. While specific data on 5-bromo-2-methoxybenzyl alcohol is scarce, studies on structurally related compounds provide a basis for predicting its behavior. The crystallization and solvation characteristics of similar molecules can shed light on the solid-state properties of 5-bromo-2-methoxybenzyl alcohol (Sharutin & Sharutina, 2016).
科学的研究の応用
1. Isolation from Natural Sources and Cytotoxicity Studies
5-Bromo-2-methoxybenzyl alcohol and related bromophenol derivatives have been isolated from natural sources, such as brown algae. These compounds, including dibenzyl bromophenols and propyl bromophenol derivatives, exhibit selective cytotoxicity against various human cancer cell lines, making them subjects of interest in cancer research (Xu et al., 2004).
2. Halogenation Reactions and Bromophenol Derivatives
Studies on halogenation reactions involving methoxybenzyl alcohols, such as 5-Bromo-2-methoxybenzyl alcohol, have been conducted. These reactions are influenced by the electronegativity of benzyl substituents and result in various bromination products, highlighting the compound's versatility in synthetic chemistry (Nakatani et al., 1984).
3. Metabolism Studies in Pharmacology
5-Bromo-2-methoxybenzyl alcohol derivatives have been studied for their in vivo metabolism in pharmacological research. For instance, metabolism of related compounds in rats has been explored, revealing various metabolic pathways and byproducts, which is vital for understanding drug metabolism and development (Kanamori et al., 2002).
4. Enzymatic Activity and Substrate Specificity
Research on enzymes such as aryl-alcohol oxidase has investigated the substrate specificity and properties of these enzymes, including their activity on compounds like methoxybenzyl alcohols. Such studies contribute to our understanding of enzyme mechanisms and potential biotechnological applications (Guillén et al., 1992).
5. Antibacterial Properties from Marine Algae
Bromophenol derivatives, including those related to 5-Bromo-2-methoxybenzyl alcohol, have been identified in marine algae, demonstrating antibacterial properties. This highlights their potential as natural sources for developing new antibacterial agents (Xu et al., 2003).
6. Photocatalytic Oxidation Research
Studies on photocatalytic oxidation have explored the use of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, under visible light irradiation. This research is significant for developing new photocatalytic processes and understanding the reaction mechanisms involved (Higashimoto et al., 2009).
将来の方向性
特性
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOOGRLZVQWDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001595 | |
| Record name | (5-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxybenzyl alcohol | |
CAS RN |
80866-82-6 | |
| Record name | 5-Bromo-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


